2-Cyclopropylpyrimidin-4-ol Hydrochloride vs. Free Base: Enhanced Aqueous Solubility for Experimental Workflows
The hydrochloride salt form (CAS 2310099-19-3) offers superior aqueous solubility compared to its free base counterpart 2-cyclopropylpyrimidin-4-ol (CAS 74649-06-2) . While direct aqueous solubility data for both forms are not reported in the primary literature, the hydrochloride salt formation is a well-established pharmaceutical strategy to enhance the dissolution rate and solubility of weakly basic heterocyclic compounds in aqueous media [1].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Hydrochloride salt form with improved aqueous solubility (qualitative) |
| Comparator Or Baseline | Free base 2-cyclopropylpyrimidin-4-ol |
| Quantified Difference | Qualitative improvement; specific numeric data not available in public literature for this compound |
| Conditions | Based on established pharmaceutical salt formation principles for heterocyclic compounds |
Why This Matters
For researchers requiring aqueous solubility in experimental assays, formulation studies, or aqueous-phase reactions, the hydrochloride salt provides practical handling advantages over the less soluble free base form.
- [1] Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. View Source
